molecular formula C19H19ClN2O3 B3010199 2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921816-86-6

2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No.: B3010199
CAS No.: 921816-86-6
M. Wt: 358.82
InChI Key: XYVAAMKGPFWOPV-UHFFFAOYSA-N
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Description

This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural elements include:

  • 3,3-Dimethyl substitution on the oxazepine ring, enhancing rigidity and steric bulk.
  • 2-(4-Chlorophenyl)acetamide side chain at the 7-position, providing hydrophobic and electronic effects via the chloro substituent .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-19(2)11-25-16-8-7-14(10-15(16)22-18(19)24)21-17(23)9-12-3-5-13(20)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVAAMKGPFWOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide (referred to as compound A) is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antibacterial properties, anti-inflammatory effects, and potential applications in drug development.

Chemical Structure and Properties

The compound has a molecular formula of C19H19ClN2O3C_{19}H_{19}ClN_{2}O_{3} and a molecular weight of approximately 358.82 g/mol. Its structure features a chlorophenyl group and a tetrahydrobenzo[b][1,4]oxazepin moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₉ClN₂O₃
Molecular Weight358.82 g/mol
Chemical StructureChemical Structure

Antibacterial Properties

Research indicates that compound A exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. Studies have shown that its derivatives can effectively inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis.

Minimum Inhibitory Concentration (MIC) values for compound A against various bacterial strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Klebsiella pneumoniae16

These results suggest that compound A could be developed into a new class of antibiotics.

Anti-inflammatory Effects

In addition to its antibacterial properties, compound A has shown potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests a dual mechanism of action that could be beneficial in treating inflammatory diseases.

The mechanism by which compound A exerts its biological effects is believed to involve binding to specific receptors or enzymes associated with bacterial growth and inflammation. Molecular docking studies have indicated a strong binding affinity to bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription in bacteria.

Case Studies

Several case studies have highlighted the efficacy of compound A in various therapeutic contexts:

  • Case Study 1: Antibacterial Efficacy
    • Objective: Evaluate the antibacterial efficacy against multi-drug resistant strains.
    • Findings: Compound A demonstrated superior activity compared to traditional antibiotics like ampicillin and ciprofloxacin.
  • Case Study 2: Anti-inflammatory Activity
    • Objective: Assess the anti-inflammatory properties in an animal model.
    • Findings: Significant reduction in paw edema was observed in rats treated with compound A compared to control groups.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of this compound lie in drug development and medicinal chemistry. Research indicates that it exhibits promising antibacterial , anti-inflammatory , and analgesic properties.

Antibacterial Activity

Studies have shown that derivatives of this compound possess significant antibacterial activity against both gram-positive and gram-negative bacteria. The structural characteristics contribute to its effectiveness as a candidate for developing new antibiotics. The presence of the chlorophenyl group is hypothesized to enhance binding interactions with bacterial targets, potentially leading to more effective treatments.

Anti-inflammatory and Analgesic Properties

Similar compounds have demonstrated anti-inflammatory effects, making them potential candidates for treating conditions such as arthritis or other inflammatory diseases. The oxazepin structure is known for its pharmacological properties, which may contribute to these effects.

Synthesis and Chemical Reactivity

The synthesis of 2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide involves multi-step reactions including amide formation and cyclization processes. The compound can undergo nucleophilic substitution reactions due to the acetamide functional group and cyclization reactions influenced by various catalysts or reaction conditions.

Future Research Directions

Further research is necessary to fully elucidate the mechanisms underlying the compound's biological activities. Interaction studies focusing on binding affinities to various biological targets—such as enzymes or receptors implicated in disease pathways—could provide deeper insights into its therapeutic potential. Techniques like molecular docking and kinetic assays are recommended for future investigations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the oxazepine ring, acetamide side chain, or aryl substituents. Key examples include:

5-Ethyl-substituted Analog (CAS 921862-68-2)

  • Structure : Incorporates a 5-ethyl group alongside the 3,3-dimethyl-4-oxo oxazepine core.
  • Molecular Formula : C₂₁H₂₃ClN₂O₃ (vs. C₁₉H₁₉ClN₂O₃ for the target compound).
  • May alter binding affinity due to steric effects or conformational changes in the oxazepine ring .

Hydrazinylidene Derivatives (Compounds 13a–e)

  • Structure : Feature a sulfamoylphenyl group and arylhydrazinylidene moieties (e.g., 4-methyl, 4-methoxy, 4-chloro substituents).
  • Functional Groups: Sulfamoyl groups in 13a–e introduce hydrogen-bonding and acidity, unlike the neutral acetamide in the target compound .

Thiazolidinone Derivatives (3a–l)

  • Structure: Replace the oxazepine core with a thiazolidinone ring.
  • Key Differences: Ring Size and Heteroatoms: Thiazolidinones (five-membered, S/N) vs. oxazepines (seven-membered, O/N). Biological Implications: Thiazolidinones are associated with antimicrobial and anti-inflammatory activities, whereas oxazepines may target neurological or metabolic pathways .

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Molecular Formula Hypothesized Properties
Target Compound Benzo[b][1,4]oxazepine 3,3-Dimethyl, 4-oxo, 4-Cl-phenyl C₁₉H₁₉ClN₂O₃ Moderate lipophilicity, rigid scaffold
CAS 921862-68-2 Benzo[b][1,4]oxazepine 5-Ethyl, 3,3-dimethyl, 4-oxo, 4-Cl C₂₁H₂₃ClN₂O₃ Increased lipophilicity, steric bulk
Compound 13a () Hydrazinylidene-sulfamoyl 4-Methylphenyl, sulfamoyl C₁₆H₁₅N₅O₃S Polar, acidic sulfamoyl group
Thiazolidinone 3a () Thiazolidinone 4-Methylcoumarin, arylidene Varies Enhanced hydrogen-bonding capacity

Research Findings and Implications

  • Electronic and Steric Effects : Chloro substituents (target compound, 13a) favor hydrophobic binding pockets, while methoxy groups (13b) improve aqueous solubility. Ethyl groups (CAS 921862-68-2) may enhance bioavailability but reduce target specificity .
  • Synthetic Accessibility: Diazonium coupling () and thiazolidinone formation () represent divergent strategies for modifying aromatic and heterocyclic systems, highlighting the versatility of acetamide-based scaffolds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide, and what are their limitations?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation of 4-chlorophenylacetic acid derivatives with functionalized benzooxazepine intermediates. Key steps include:

  • Step 1 : Activation of the carboxylic acid group (e.g., using thionyl chloride or EDCI) to form an acyl chloride or active ester.
  • Step 2 : Amide coupling with the amine group of the benzooxazepine scaffold under inert conditions (e.g., nitrogen atmosphere) .
  • Limitations : Low overall yields (2–5% in analogous syntheses) due to steric hindrance from the dimethyl and oxazepine moieties. Side reactions, such as oxazepine ring-opening under acidic conditions, require careful pH control .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming the acetamide linkage and benzooxazepine ring structure. Key signals include:
  • A singlet for the N–H proton in the amide group (δ ~8–10 ppm).
  • Resonances for the 4-chlorophenyl group (δ ~7.3–7.5 ppm) and dimethyl substituents (δ ~1.2–1.5 ppm) .
  • FTIR : Validate the carbonyl stretch of the acetamide (1660–1680 cm⁻¹) and oxazepine lactam (1700–1750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., via ESI-TOF) with <2 ppm error to rule out impurities.

Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?

  • Methodological Answer :

  • In vitro kinase inhibition assays : Test against targets like MAPK or PI3K due to structural similarity to benzoxazepine-based inhibitors. Use ATP-competitive assay formats with recombinant enzymes .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM to evaluate therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination steps, which enhance coupling efficiency in sterically hindered systems .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with less coordinating solvents (e.g., toluene) to reduce side reactions.
  • Temperature control : Use microwave-assisted synthesis at 80–100°C to accelerate slow steps while minimizing decomposition .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?

  • Methodological Answer :

  • Case Example : If experimental NMR chemical shifts deviate from DFT-calculated values:

Re-optimize the computational model using solvent effects (e.g., IEF-PCM for DMSO).

Check for tautomeric forms or rotamers (e.g., amide bond rotation) that may alter electronic environments .

  • Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) to confirm the dominant conformation .

Q. What computational strategies predict the compound’s binding interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize residues within 4 Å of the chlorophenyl group for mutagenesis studies .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

Q. How can discrepancies in bioactivity data across cell lines be systematically addressed?

  • Methodological Answer :

  • Mechanistic profiling : Perform RNA-seq on responsive vs. non-responsive cell lines to identify differentially expressed pathways (e.g., apoptosis vs. proliferation).
  • Solubility adjustments : Use co-solvents (e.g., DMSO:PEG 400 mixtures) or nanoformulations to enhance bioavailability in poorly responsive models .

Q. What strategies mitigate solubility challenges during pharmacological assays?

  • Methodological Answer :

  • Co-solvent systems : Test combinations of DMSO (≤0.1% v/v) with cyclodextrins or surfactants (e.g., Tween-80) to maintain compound stability.
  • Salt formation : Explore hydrochloride or mesylate salts to improve aqueous solubility without altering bioactivity .

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